molecular formula C11H14O2 B1395960 1-(4-Methoxy-2,3-dimethylphenyl)ethanone CAS No. 41068-27-3

1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Cat. No. B1395960
CAS RN: 41068-27-3
M. Wt: 178.23 g/mol
InChI Key: PPJNQHYVWIUBHJ-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name, 1-(4-Methoxy-2,3-dimethylphenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2,3-dimethylphenyl)ethanone” consists of a ketone group attached to a phenyl ring, which is further substituted with methoxy and methyl groups . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

“1-(4-Methoxy-2,3-dimethylphenyl)ethanone” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Moskvina et al. (2015) demonstrated the use of similar compounds in the synthesis of various heterocyclic compounds like isoflavones and diaryl-substituted aminopyrimidines. This research highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in organic synthesis, particularly in creating complex molecular structures used in various applications (Moskvina, Shilin, & Khilya, 2015).

Crystallographic Studies

In crystallography, compounds similar to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone have been studied for their molecular structures and properties. Kumar et al. (2015) investigated the molecular structure of a related compound using X-ray diffraction and vibrational spectroscopy, supported by computational studies. These types of studies are crucial in understanding the physical and chemical properties of such compounds (Kumar et al., 2015).

Biotransformation in Green Chemistry

Panić et al. (2017) researched the use of similar compounds in green chemistry, specifically in biotransformations using plant cells. This study highlights the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in environmentally friendly chemical processes, such as enantioselective preparation of chiral molecules (Panić, Majerić Elenkov, Roje, Cvjetko Bubalo, & Redovniković, 2017).

Pharmaceutical Research

Zhao et al. (2018) isolated new phenanthrenes from Juncus effusus, one of which has a structural resemblance to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. Such compounds have been evaluated for antimicrobial activities, indicating potential pharmaceutical applications (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).

Sensor Development

Soufeena and Aravindakshan (2019) explored the use of related compounds in developing sensors for metal ions. This research shows the potential application of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in creating colorimetric and fluorescent sensors for various applications (Soufeena & Aravindakshan, 2019).

Antifungal Research

Zhao et al. (2007) conducted research on the antifungal properties of compounds structurally related to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, demonstrating its potential in developing new antifungal agents (Zhao, Shen, He, Mu, & Hao, 2007).

properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-8(2)11(13-4)6-5-10(7)9(3)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNQHYVWIUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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